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Introduction
Super-resolution microscopy has broken the diffraction barrier of light, enabling the

visualization of cellular structures with unprecedented detail. The choice of fluorophore is

paramount to the success of these advanced imaging techniques. BP Fluor 488, a bright and

highly photostable green fluorescent dye, emerges as an exceptional candidate for super-

resolution modalities such as Stochastic Optical Reconstruction Microscopy (STORM) and

Stimulated Emission Depletion (STED) microscopy. Its spectral characteristics, comparable to

Alexa Fluor 488, allow for its seamless integration into established protocols.[1][2] This

document provides a comprehensive guide to the application of BP Fluor 488 in super-

resolution microscopy, including its photophysical properties, detailed experimental protocols,

and application examples.

Photophysical Properties of BP Fluor 488
BP Fluor 488 exhibits a high fluorescence quantum yield and remarkable photostability,

making it well-suited for the demanding illumination conditions of super-resolution microscopy.

[1] The dye is also stable over a wide pH range (pH 4-10), ensuring consistent performance in

various biological imaging buffers.[2][3] Key quantitative data for BP Fluor 488 are summarized

in the table below.
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Property Value Reference

Excitation Maximum

(Absorbance)
495 - 499 nm [1][3][4][5][6]

Emission Maximum 519 - 520 nm [1][4][5][6]

Molar Extinction Coefficient (ε) ~71,800 cm⁻¹M⁻¹ [3]

Fluorescence Quantum Yield

(Φ)
~0.91 [3]

Super-Resolution Microscopy Techniques with BP
Fluor 488
Stochastic Optical Reconstruction Microscopy (STORM)
STORM, and its variant direct STORM (dSTORM), relies on the stochastic photoswitching of

individual fluorophores to reconstruct a high-resolution image. The bright and photostable

nature of BP Fluor 488, analogous to ATTO 488 and Alexa Fluor 488, makes it a suitable

candidate for dSTORM imaging.[7][8] For optimal performance in dSTORM, a specialized

imaging buffer containing a reducing agent is required to facilitate the reversible transition of

the fluorophore to a dark state.

This protocol details the immunofluorescent labeling of microtubules in mammalian cells for

dSTORM imaging using BP Fluor 488.

1. Cell Culture and Fixation:

Seed mammalian cells (e.g., HeLa, COS-7) on high-precision glass coverslips (#1.5) and

culture to 60-70% confluency.

Pre-warm fixation buffer (4% paraformaldehyde (PFA) in PBS) to 37°C.

Gently wash cells twice with pre-warmed phosphate-buffered saline (PBS).

Fix the cells by incubating with the fixation buffer for 10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.
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2. Permeabilization and Blocking:

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% BSA in

PBS) for 1 hour at room temperature.

3. Antibody Labeling:

Dilute the primary antibody (e.g., anti-α-tubulin monoclonal antibody) in the blocking buffer

according to the manufacturer's recommendation.

Incubate the cells with the primary antibody solution for 1 hour at room temperature or

overnight at 4°C.

Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

Dilute the BP Fluor 488-conjugated secondary antibody in the blocking buffer.

Incubate the cells with the secondary antibody solution for 1 hour at room temperature,

protected from light.

Wash the cells extensively with PBS containing 0.1% Tween 20 three times for 5 minutes

each, followed by a final wash with PBS.

4. STORM Imaging Buffer Preparation:

A commonly used STORM imaging buffer for dyes in the 488 nm range utilizes

mercaptoethylamine (MEA) as the thiol.[8][9]

Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.

Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose.

GLOX Solution (100x): Dissolve 14 mg of glucose oxidase in 200 µL of Buffer A. Add 50 µL

of a 17 mg/mL catalase solution in Buffer A. Centrifuge to remove any precipitate. This
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solution can be stored at 4°C for up to two weeks.

1 M MEA Solution: Dissolve 77 mg of MEA in 1 mL of 0.25 N HCl. Store at 4°C for up to one

month.

Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 7 µL of GLOX solution and

70 µL of 1 M MEA solution. Mix gently.

5. dSTORM Image Acquisition:

Mount the coverslip onto a microscope slide with a chamber for the imaging buffer.

Add the freshly prepared STORM imaging buffer to the sample.

Image on a STORM-capable microscope equipped with a high-power 488 nm laser for

excitation and a 405 nm laser for reactivation (if needed).

Acquire a series of 10,000-40,000 frames with a typical exposure time of 20-50 ms.[7]

Use appropriate software to analyze the single-molecule localization data and reconstruct

the super-resolution image.
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Fig. 1: Experimental workflow for STORM imaging.

Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves sub-diffraction resolution by using a second, donut-shaped laser

beam to deplete fluorescence from the periphery of the excitation spot. The photostability of BP
Fluor 488 makes it a robust choice for STED imaging. For optimal STED performance with a

488 nm excitation, a depletion laser in the range of 592 nm is commonly used.[10][11][12]
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This protocol outlines the labeling of F-actin in fixed cells using BP Fluor 488-phalloidin for

STED microscopy.

1. Cell Culture, Fixation, and Permeabilization:

Follow the same steps for cell culture, fixation, and permeabilization as described in the

STORM protocol. A cytoskeleton-preserving buffer during fixation is recommended for

delicate actin structures.[13][14]

2. F-Actin Labeling:

Dilute BP Fluor 488-phalloidin conjugate in PBS containing 1% BSA to the manufacturer's

recommended concentration.

Incubate the permeabilized and blocked cells with the BP Fluor 488-phalloidin solution for

20-30 minutes at room temperature, protected from light.

Wash the cells three times with PBS.

3. Mounting:

Mount the coverslip on a microscope slide using a mounting medium with a refractive index

matched to the immersion oil (e.g., 1.518).[10] Commercially available antifade mounting

media are suitable, or a glycerol-based medium can be prepared.

4. STED Image Acquisition:

Image the sample on a STED microscope equipped with a 488 nm excitation laser and a 592

nm depletion laser.

Optimize the excitation and STED laser powers to achieve the desired resolution while

minimizing photobleaching.

Acquire images using the STED system's software.
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Fig. 2: Principle of STED microscopy.

Data Presentation and Expected Results
The use of BP Fluor 488 in super-resolution microscopy is expected to yield high-quality

images with significantly improved resolution over conventional fluorescence microscopy.

STORM: The reconstructed STORM image of microtubules should reveal individual filaments

that are not resolvable by conventional microscopy. The localization precision will depend on

the photon output of BP Fluor 488 in the STORM buffer.

STED: STED images of the actin cytoskeleton should show fine filamentous structures and

details of the actin network, such as the cortical actin meshwork and stress fibers, with a

resolution well below the diffraction limit.

Conclusion
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BP Fluor 488 is a versatile and high-performance green fluorescent dye that is well-suited for

super-resolution microscopy techniques like STORM and STED. Its high quantum yield,

photostability, and spectral compatibility with common laser lines make it an excellent

alternative to other 488 nm dyes. The protocols provided here offer a starting point for

researchers to incorporate BP Fluor 488 into their super-resolution imaging workflows,

enabling the exploration of cellular structures at the nanoscale.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8416680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8416680/
https://www.benchchem.com/product/b15555275#using-bp-fluor-488-in-super-resolution-microscopy
https://www.benchchem.com/product/b15555275#using-bp-fluor-488-in-super-resolution-microscopy
https://www.benchchem.com/product/b15555275#using-bp-fluor-488-in-super-resolution-microscopy
https://www.benchchem.com/product/b15555275#using-bp-fluor-488-in-super-resolution-microscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15555275?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15555275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

